molecular formula C16H15NO B14652183 N-(4-Phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine CAS No. 50845-35-7

N-(4-Phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine

Cat. No.: B14652183
CAS No.: 50845-35-7
M. Wt: 237.30 g/mol
InChI Key: CUNFMDVPFQXOLA-UHFFFAOYSA-N
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Description

N-(4-Phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine is a synthetic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine typically involves the Friedel-Crafts reaction. This reaction uses naphthalene and anthracene as starting materials . The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce reduced derivatives of the compound.

Scientific Research Applications

N-(4-Phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(4-Phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to dimerize with the 5HT1A serotonin receptor, acting as an agonist . This interaction may be related to its antidepressant activity. Additionally, the compound inhibits ovary development in rats and the growth of human breast cancer cells in culture .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine is unique due to its specific structure, which allows it to interact with biological targets in a distinct manner. Its ability to dimerize with the 5HT1A serotonin receptor and its potential therapeutic applications set it apart from similar compounds.

Properties

CAS No.

50845-35-7

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

N-(4-phenyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine

InChI

InChI=1S/C16H15NO/c18-17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-9,13,18H,10-11H2

InChI Key

CUNFMDVPFQXOLA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NO)C2=CC=CC=C2C1C3=CC=CC=C3

Origin of Product

United States

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